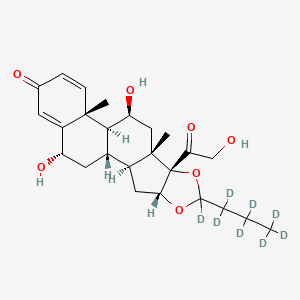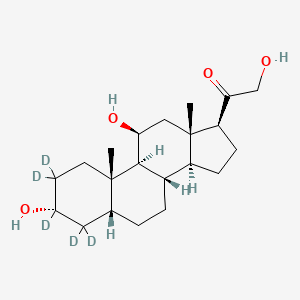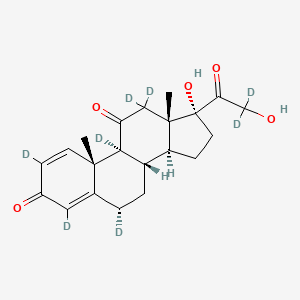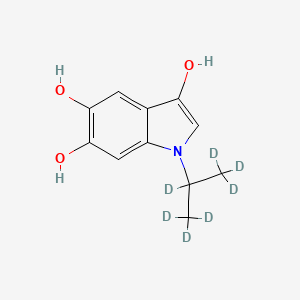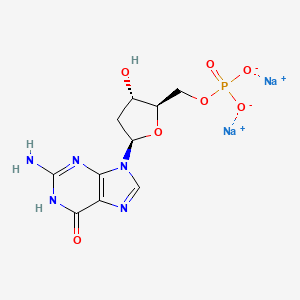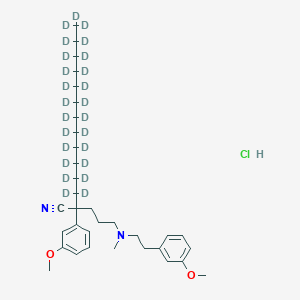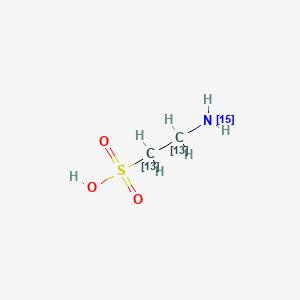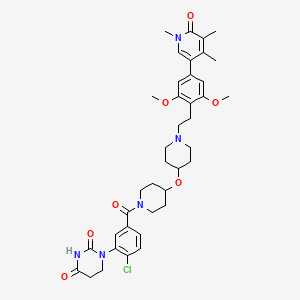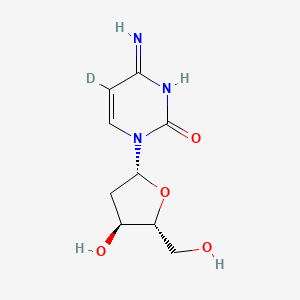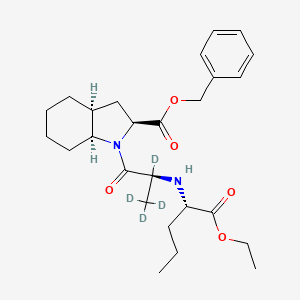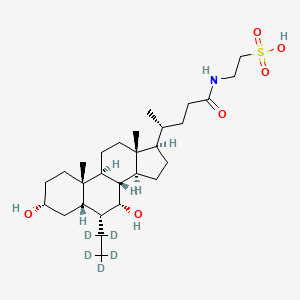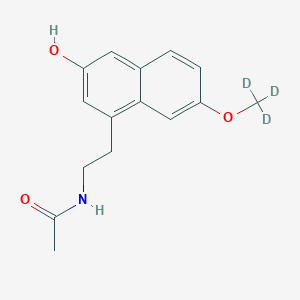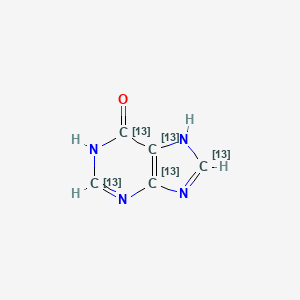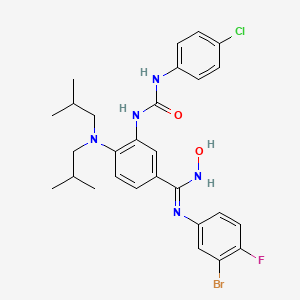
Ido1-IN-17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ido1-IN-17 is a compound that acts as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the catabolism of tryptophan. IDO1 plays a significant role in immune regulation and is often overexpressed in various cancers, contributing to immune escape mechanisms. By inhibiting IDO1, this compound has potential therapeutic applications in cancer treatment and other diseases where immune modulation is beneficial .
Preparation Methods
The synthesis of Ido1-IN-17 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the core scaffold through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of specific functional groups to enhance the inhibitory activity against IDO1.
Purification and Characterization: The final compound is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial production methods for this compound would involve scaling up these synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures .
Chemical Reactions Analysis
Ido1-IN-17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the inhibitory activity.
Substitution: Substitution reactions, particularly on the aromatic ring, can introduce different substituents, affecting the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ido1-IN-17 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of IDO1 and its effects on tryptophan metabolism.
Biology: Investigated for its role in modulating immune responses, particularly in the context of cancer and autoimmune diseases.
Medicine: Explored as a potential therapeutic agent in cancer immunotherapy, aiming to enhance the efficacy of existing treatments by preventing immune escape.
Mechanism of Action
Ido1-IN-17 exerts its effects by binding to the active site of IDO1, thereby inhibiting its enzymatic activity. This inhibition prevents the catabolism of tryptophan to kynurenine, leading to increased levels of tryptophan and decreased levels of immunosuppressive kynurenine. The molecular targets involved include the active site residues of IDO1, and the pathways affected include the kynurenine pathway and downstream immune regulatory pathways .
Comparison with Similar Compounds
Ido1-IN-17 can be compared with other IDO1 inhibitors such as:
Epacadostat: Another potent IDO1 inhibitor with a similar mechanism of action but different chemical structure.
Navoximod: An IDO1 inhibitor with distinct pharmacokinetic properties.
Indoximod: Functions as a tryptophan mimetic and modulates the immune response differently compared to direct IDO1 inhibitors.
This compound is unique in its specific binding affinity and inhibitory potency, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C28H32BrClFN5O2 |
|---|---|
Molecular Weight |
604.9 g/mol |
IUPAC Name |
1-[2-[bis(2-methylpropyl)amino]-5-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]phenyl]-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C28H32BrClFN5O2/c1-17(2)15-36(16-18(3)4)26-12-5-19(27(35-38)32-22-10-11-24(31)23(29)14-22)13-25(26)34-28(37)33-21-8-6-20(30)7-9-21/h5-14,17-18,38H,15-16H2,1-4H3,(H,32,35)(H2,33,34,37) |
InChI Key |
QJXAMMYFUYYJLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=C(C=C(C=C1)C(=NC2=CC(=C(C=C2)F)Br)NO)NC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


